4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol
CAS No.:
Cat. No.: VC13292967
Molecular Formula: C24H23N3O
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 4-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]phenol |
| Standard InChI | InChI=1S/C24H23N3O/c1-24(2,3)17-10-8-16(9-11-17)22-26-21-7-5-4-6-20(21)23(27-22)25-18-12-14-19(28)15-13-18/h4-15,28H,1-3H3,(H,25,26,27) |
| Standard InChI Key | MKWQPRFLTNWHIM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O |
Introduction
Chemical Identity and Structural Features
Molecular and Computational Properties
Key physicochemical parameters derived from computational models include:
The high logP and logD values indicate significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility (logSw = -6.0054) . The polar surface area aligns with moderate bioavailability expectations for orally administered drugs .
Synthesis and Preparation
Analytical Characterization
Critical spectral identifiers include:
-
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O.
-
InChI Key: MKWQPRFLTNWHIM-UHFFFAOYSA-N .
These descriptors confirm the absence of stereoisomerism and aid in database searches for structural analogs.
Applications in Drug Discovery and Development
Kinase Inhibitor Design
The compound’s structure aligns with strategies to optimize water network displacement in kinase active sites. For instance:
-
High-energy water molecules in GAK’s p-loop can be displaced by lipophilic substituents, improving binding affinity .
-
Meta-methoxy groups on the aniline ring enhance selectivity over related kinases (e.g., AAK1, BMP2K) .
Structure-Activity Relationship (SAR) Optimization
Proposed modifications to enhance potency or solubility include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume